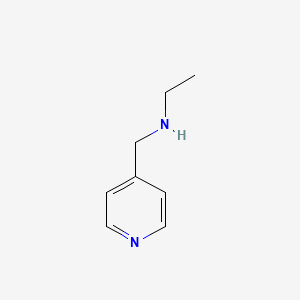

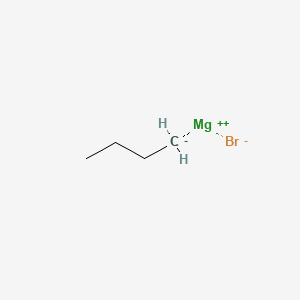

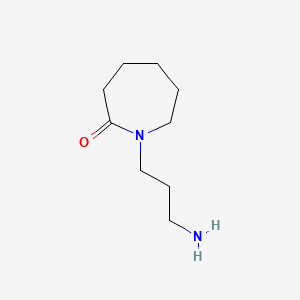

![molecular formula C9H10N2O3 B1265856 2-[4-(Carbamoylamino)phenyl]acetic acid CAS No. 69100-53-4](/img/structure/B1265856.png)

2-[4-(Carbamoylamino)phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

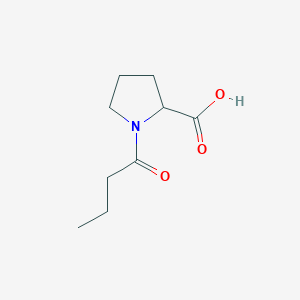

“2-[4-(Carbamoylamino)phenyl]acetic acid” is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-[4-(Carbamoylamino)phenyl]acetic acid” consists of a phenyl group attached to an acetic acid moiety, with a carbamoylamino group on the phenyl ring . The exact mass of the molecule is 194.06900 .Physical And Chemical Properties Analysis

The compound has a density of 1.416g/cm3 . Its boiling point is 386ºC at 760 mmHg . The compound is a solid at room temperature . The melting point information is not available .Applications De Recherche Scientifique

Organic Synthesis

Phenylacetic acid and its derivatives, including “2-[4-(Carbamoylamino)phenyl]acetic acid”, can be used in organic synthesis due to their unique properties and chemical reactions . They can form various derivatives, making them valuable tools in organic synthesis .

Drug Production

Phenylacetic acid is the starting product for the synthesis of phenylacetone, an intermediate of amphetamine and methamphetamine, which have a strong stimulating effect . Therefore, its derivatives could potentially be used in the production of certain types of drugs.

Polymerization

Phenylacetic acid and its derivatives can be used in polymerization processes . Their unique chemical properties make them suitable for the production of various functional materials .

Ligand-Controlled Auxiliary-Free Meta-C(sp 2)–H Arylation

The Yu group applied Pd-relay chemistry in ligand-controlled auxiliary-free meta-C(sp 2)–H arylation of phenylacetic acids . This could potentially be applied to “2-[4-(Carbamoylamino)phenyl]acetic acid” as well.

Production of Unnatural Amino Acids

“2-[4-(Carbamoylamino)phenyl]acetic acid” falls under the category of Other Unnatural Amino Acids . These types of compounds can be used in various research applications, including the study of protein structure and function .

Chemical Industry

Phenylacetic acid and its derivatives can be used in various applications in the chemical industry . For example, they can be used in the production of perfumes, dyes, pharmaceuticals, and resins .

Propriétés

IUPAC Name |

2-[4-(carbamoylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(14)11-7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIAIQHNSULCDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219160 |

Source

|

| Record name | Benzenacetic acid, 4-((aminocarbonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Carbamoylamino)phenyl]acetic acid | |

CAS RN |

69100-53-4 |

Source

|

| Record name | Benzenacetic acid, 4-((aminocarbonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069100534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenacetic acid, 4-((aminocarbonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.